
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester, commonly known as spironolactone, is a synthetic steroid that is used as a diuretic and an antiandrogen. It was first synthesized in 1957 by the pharmaceutical company Searle. Spironolactone is a potent aldosterone antagonist, which means that it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body.
Aplicaciones Científicas De Investigación
Spironolactone has been extensively studied for its therapeutic effects in several medical conditions. It is commonly used as a diuretic in the treatment of edema and hypertension. Spironolactone has also been shown to be effective in the treatment of hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been studied for its antiandrogenic effects in the treatment of polycystic ovary syndrome (PCOS) and transgender hormone therapy.
Mecanismo De Acción
Spironolactone works by blocking the action of aldosterone, a hormone that regulates salt and water balance in the body. By blocking aldosterone, spironolactone causes the kidneys to excrete more sodium and water, which reduces the amount of fluid in the body. Spironolactone also has antiandrogenic effects by blocking the action of androgens, male hormones that can cause hirsutism, acne, and female pattern hair loss.
Biochemical and Physiological Effects
Spironolactone has several biochemical and physiological effects on the body. It reduces the levels of aldosterone, which leads to decreased sodium and water retention. Spironolactone also reduces the levels of androgens, which can lead to a decrease in hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spironolactone has several advantages and limitations for lab experiments. It is a potent aldosterone antagonist and antiandrogen, which makes it useful for studying the effects of these hormones on the body. However, spironolactone has a complex synthesis method and is expensive, which may limit its use in certain experiments. In addition, spironolactone has several side effects, including electrolyte imbalances and gynecomastia, which may need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on spironolactone. One area of research is the development of new aldosterone antagonists and antiandrogens that are more potent and have fewer side effects. Another area of research is the use of spironolactone in the treatment of other medical conditions, such as heart failure and liver disease. Finally, research on the biochemical and physiological effects of spironolactone may lead to a better understanding of the role of aldosterone and androgens in the body.
Métodos De Síntesis
Spironolactone is synthesized by the reaction of pregnenolone acetate with chloranil followed by the reaction with potassium tert-butoxide. The resulting product is then reacted with methyl chloroformate to form spironolactone. The synthesis of spironolactone is a complex process that requires several steps and the use of hazardous chemicals.
Propiedades
Número CAS |
126109-41-9 |
|---|---|
Fórmula molecular |
C23H37NO5 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19-,22-,23-/m0/s1 |
Clave InChI |
SNEOTXIRBDTHNR-XVDBARLESA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)OC)C)OC(=O)OC |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
Sinónimos |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5, 6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3 -yl] methyl carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E,2R)-7-hydroxy-6-methyl-2-[(10R,12R,13S,14R,17S)-1,3,12-trihydroxy-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oct-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B235862.png)
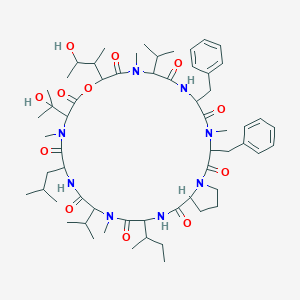
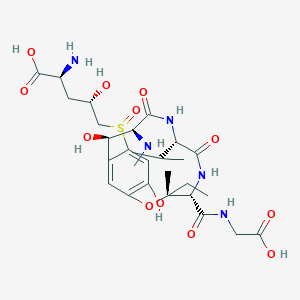


![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)
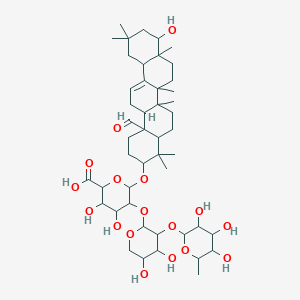
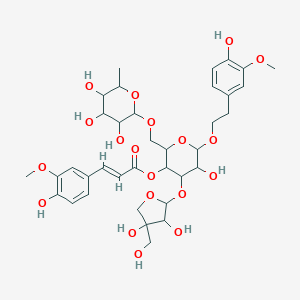
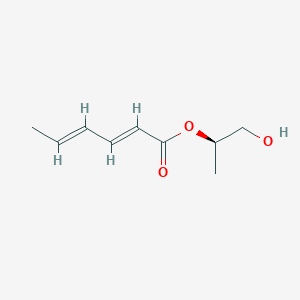
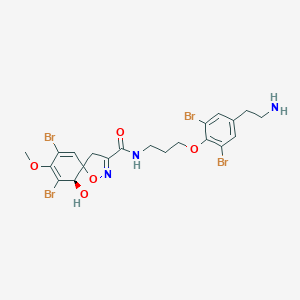
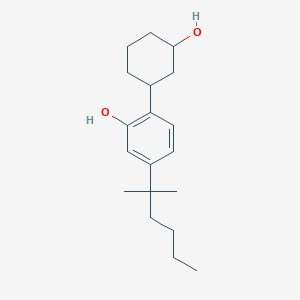


![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)